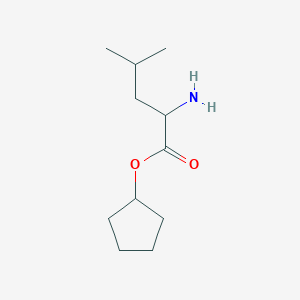

Enzalutamide metabolite M5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Enzalutamide is an oral androgen receptor signaling inhibitor utilized in the treatment of men with prostate cancer . It is primarily metabolized by CYP3A4 and CYP2C8 to form the active metabolite N-desmethyl enzalutamide .

Synthesis Analysis

Enzalutamide is primarily metabolized by CYP3A4 and CYP2C8 . The risk of enzalutamide drug interactions arises primarily when it is coadministered with other drugs that interact with these CYPs, including CYP3A4 .Molecular Structure Analysis

The molecular structures of several metabolites of Enzalutamide, including M1, M2, M4, M5, M6, and M11, have been determined . Enzalutamide was the most abundant 14 C component in plasma .Chemical Reactions Analysis

Enzalutamide is primarily metabolized by CYP3A4 and CYP2C8 . The risk of enzalutamide drug interactions arises primarily when it is coadministered with other drugs that interact with these CYPs, including CYP3A4 .Physical And Chemical Properties Analysis

Enzalutamide has a half-life of 5.8 days, achieves steady state by day 28, accumulates 8.3-fold with once-daily dosing, shows approximate dose proportionality from 30–360 mg/day, and has ≤30 % intersubject variability . In addition, enzalutamide is primarily eliminated by hepatic metabolism, while renal excretion is an insignificant elimination pathway for enzalutamide and its active metabolite, N-desmethyl enzalutamide .Mécanisme D'action

Enzalutamide is a competitive androgen receptor (AR) inhibitor that has a threefold inhibition on the androgen signaling pathway without significant AR agonist activity . It inhibits androgen binding to its receptor, androgen receptor nuclear translocation, and subsequent interaction with chromosomal DNA to upregulate .

Safety and Hazards

Propriétés

Numéro CAS |

1242137-19-4 |

|---|---|

Formule moléculaire |

C20H13F4N3O4 |

Poids moléculaire |

435.3 g/mol |

Nom IUPAC |

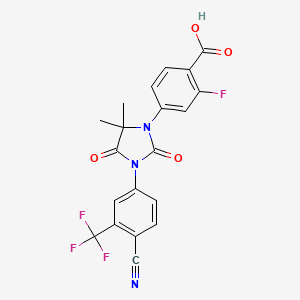

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluorobenzoic acid |

InChI |

InChI=1S/C20H13F4N3O4/c1-19(2)17(30)26(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)27(19)12-5-6-13(16(28)29)15(21)8-12/h3-8H,1-2H3,(H,28,29) |

Clé InChI |

HLAJSPJIWQUPBY-UHFFFAOYSA-N |

SMILES canonique |

CC1(C(=O)N(C(=O)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[[(trifluoromethyl)sulfonyl]oxy]-2H-chromene-6-carboxylate](/img/structure/B8324985.png)

![2-Iodo-4-oxo-4,5-dihydro-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B8324996.png)